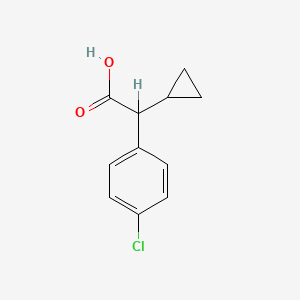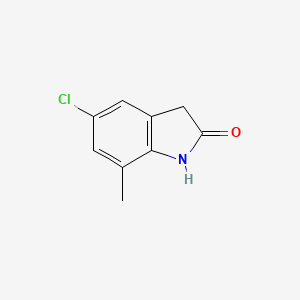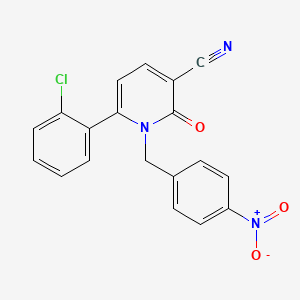
6-(2-Chlorophenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
説明
6-(2-Chlorophenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (abbreviated as 6-CNPN) is a synthetic compound that has been used in a variety of scientific and laboratory applications. It is a versatile compound with a wide range of potential applications, including drug discovery, drug design, and chemical synthesis. 6-CNPN has been studied extensively and has been found to possess unique properties that make it an attractive option for a variety of laboratory and research purposes.
科学的研究の応用
Spectroscopic and Structural Studies
- Compounds similar to 6-(2-Chlorophenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile have been subject to spectroscopic, structural, thermal, and antimicrobial studies. These studies often involve the synthesis of metal complexes with these compounds and their characterization using various spectroscopic methods such as IR, UV-Vis, and NMR. The antimicrobial activities of these complexes have been evaluated, showing high activities in some cases compared to the free ligand (Sadeek et al., 2015).
Synthesis and Characterization of Novel Compounds
- Novel compounds related to the one have been synthesized for structural elucidation and potential applications. These synthesis efforts are aimed at exploring the chemical space around such compounds for various applications, including but not limited to, antimicrobial activities (Khalifa et al., 2017).
Optical and Junction Characteristics
- Some pyridine derivatives have been prepared and characterized to study their thermal, structural, optical, and diode characteristics. These studies provide insights into the electronic and optical properties of such compounds, which could be useful in the development of electronic and photonic devices (Zedan et al., 2020).
Antimicrobial Evaluation
- The synthesis and antimicrobial evaluation of new polyheterocyclic systems containing similar moieties have been conducted. These studies aim to explore the antimicrobial potential of such compounds, which could lead to the development of new antimicrobial agents (Abdel-Monem, 2010).
Computational Studies
- Computational studies, including DFT and TD-DFT/PCM calculations, have been performed on related compounds to understand their molecular structure, spectroscopic characteristics, and electronic properties. These studies help in the rational design of compounds with desired properties for specific applications (Wazzan et al., 2016).
特性
IUPAC Name |
6-(2-chlorophenyl)-1-[(4-nitrophenyl)methyl]-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3/c20-17-4-2-1-3-16(17)18-10-7-14(11-21)19(24)22(18)12-13-5-8-15(9-6-13)23(25)26/h1-10H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDYGOFJUKUMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



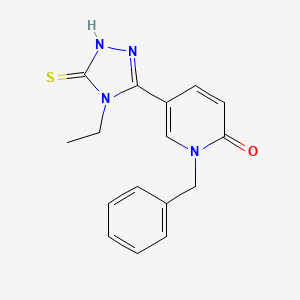
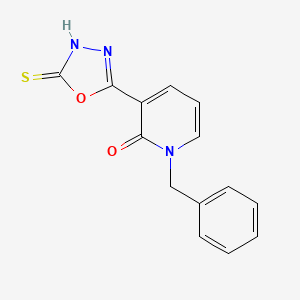

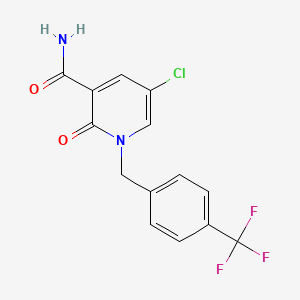
![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)
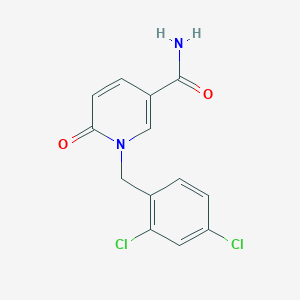
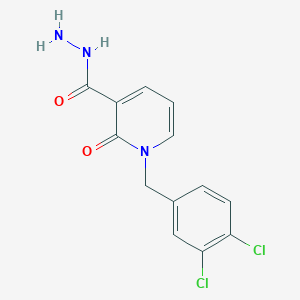
![6-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B3034869.png)
![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)
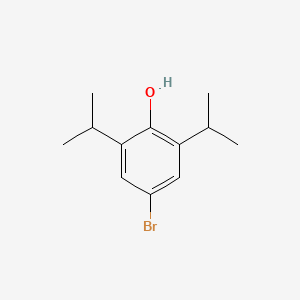
![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

